molecular formula C10H16O3 B3319950 Propargyl-PEG1-THP CAS No. 119096-95-6

Propargyl-PEG1-THP

Cat. No.: B3319950
CAS No.: 119096-95-6
M. Wt: 184.23 g/mol
InChI Key: FIYFSKXDDBZITM-UHFFFAOYSA-N
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Description

Propargyl-PEG1-THP is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is valuable in the field of chemical biology and medicinal chemistry for its role in facilitating the selective degradation of target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG1-THP can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG). The process typically starts with PEG, which is modified to introduce a propargyl group at one end and a tetrahydropyranyl (THP) group at the other. The synthetic route involves the following steps :

    Modification of PEG: PEG with an α-hydroxyl group and an ω-carboxyl group is used as the starting material.

    Introduction of Propargyl Group: The carboxyl group of PEG is modified into a propargyl group.

    Introduction of THP Group: The hydroxyl group of PEG is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce the THP group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG1-THP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.

Major Products Formed

    Triazoles: Formed from the CuAAC reaction.

    Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

Propargyl-PEG1-THP functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The mechanism involves:

    Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.

    Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

Comparison with Similar Compounds

Propargyl-PEG1-THP is unique due to its specific structure and functionality. Similar compounds include:

These compounds share similar properties but differ in their functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYFSKXDDBZITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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